2,6-Di-tert-butyl-4-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BHT (butylated hydroxytoluene), is an organic compound with the chemical formula C21H35N5O2S. It appears as a colorless crystalline or white powder, devoid of odor and taste. BHT is widely used as an antioxidant and UV stabilizer in various industrial applications .
Preparation Methods
a. Synthetic Routes:
Phenol Alkylation Method:
Isobutylene Method:
- BHT is industrially produced using the phenol alkylation method due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
BHT undergoes various reactions:
Oxidation: BHT acts as an antioxidant by donating hydrogen atoms to free radicals, preventing oxidative degradation of materials.
Substitution: It can undergo halogenation or alkylation reactions.
Common Reagents and Conditions: BHT reacts with oxygen, alkyl halides, or Lewis acids.
Major Products: Oxidized BHT forms BHT-quinone and other derivatives.
Scientific Research Applications
BHT finds applications in:
Food Industry: As an antioxidant in edible oils, fried foods, baked goods, and snacks.
Plastics and Polymers: To prevent degradation due to UV exposure.
Cosmetics: In creams, lotions, and lipsticks.
Medicine: Investigated for potential health benefits, including antiviral and anticancer properties.
Mechanism of Action
- BHT’s antioxidant activity involves scavenging free radicals, protecting cellular components, and maintaining stability.
- It modulates signaling pathways related to inflammation, cell survival, and oxidative stress.
Comparison with Similar Compounds
- BHT is unique due to its stability, lack of specific odor, and absence of metal ion discoloration.
- Similar Compounds: BHA (butylated hydroxyanisole), TBHQ (tert-butylhydroquinone).
Properties
Molecular Formula |
C25H37N5O3S |
---|---|
Molecular Weight |
487.7 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]phenol |
InChI |
InChI=1S/C25H37N5O3S/c1-24(2,3)18-15-17(16-19(20(18)31)25(4,5)6)34-23-27-21(29-7-11-32-12-8-29)26-22(28-23)30-9-13-33-14-10-30/h15-16,31H,7-14H2,1-6H3 |
InChI Key |
YEORVBNTFOGWAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.